

Technical Guide: Solubility of (3-Chlorophenyl)(4-methoxyphenyl)methanone in Organic Solvents

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Compound of Interest

Compound Name:	(3-Chlorophenyl)(4-methoxyphenyl)methanone
Cat. No.:	B126724

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Introduction

(3-Chlorophenyl)(4-methoxyphenyl)methanone, a substituted benzophenone (CAS Number: 13389-51-0), is a chemical intermediate of interest in organic synthesis and potentially in the development of new chemical entities. Understanding its solubility profile in various organic solvents is a critical prerequisite for its application in synthesis, purification, formulation, and analytical characterization. Solubility data informs crucial parameters such as reaction kinetics, solvent selection for chromatography, crystallization conditions, and the development of stable formulations.

This technical guide provides an overview of the solubility characteristics of this compound. While specific quantitative experimental data is not extensively available in public literature, this guide outlines the expected solubility behavior based on its structural properties and provides a comprehensive, standardized protocol for its experimental determination.

Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for **(3-Chlorophenyl)(4-methoxyphenyl)methanone**. The parent compound, benzophenone, is known to be practically insoluble in water but soluble in various organic solvents such as alcohols, ketones, and ethers.^{[1][2]} Structurally, **(3-Chlorophenyl)(4-**

methoxyphenyl)methanone is a non-polar, aromatic ketone, and it is anticipated to exhibit a similar solubility profile.

The table below summarizes the expected qualitative solubility in a range of common laboratory solvents. Quantitative values can be determined experimentally using the protocol outlined in Section 3.0.

Solvent	Solvent Class	Predicted Solubility	Quantitative Data (g/100mL at 25°C)
Water	Protic, Polar	Low / Insoluble	Not Available in Literature
Methanol	Protic, Polar	Soluble	Not Available in Literature
Ethanol	Protic, Polar	Soluble	Not Available in Literature
Acetone	Aprotic, Polar	Very Soluble	Not Available in Literature
Acetonitrile	Aprotic, Polar	Soluble	Not Available in Literature
Ethyl Acetate	Aprotic, Polar	Soluble	Not Available in Literature
Dichloromethane	Aprotic, Non-polar	Very Soluble	Not Available in Literature
Toluene	Aprotic, Non-polar	Soluble	Not Available in Literature
Hexane	Aprotic, Non-polar	Sparingly Soluble	Not Available in Literature

Experimental Protocol for Solubility Determination

The following protocol describes the isothermal shake-flask method, a widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent.

3.1 Materials and Equipment

- **(3-Chlorophenyl)(4-methoxyphenyl)methanone** (solid, >99% purity)
- Selected organic solvents (analytical grade or higher)
- Analytical balance (± 0.1 mg accuracy)
- Thermostatic shaker bath or incubator
- Calibrated thermometer
- Screw-capped vials (e.g., 20 mL glass scintillation vials)
- Syringe filters (0.22 μ m or 0.45 μ m, PTFE or other solvent-compatible membrane)
- Syringes
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

3.2 Procedure

- Preparation of Saturated Solution:
 - Add an excess amount of solid **(3-Chlorophenyl)(4-methoxyphenyl)methanone** to a series of vials. The excess should be sufficient to ensure a solid phase remains at equilibrium.
 - Accurately pipette a known volume (e.g., 10.0 mL) of the desired solvent into each vial.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25.0 \pm 0.1 °C).

- Agitate the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to achieve equilibrium.
- Sample Collection and Preparation:
 - After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
 - Carefully withdraw a sample from the clear supernatant using a syringe.
 - Immediately attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial or volumetric flask. This step is critical to remove all undissolved solid particles.
- Quantification:
 - Accurately weigh the filtered sample or dilute it to a known volume.
 - Analyze the concentration of **(3-Chlorophenyl)(4-methoxyphenyl)methanone** in the sample using a validated analytical method (e.g., HPLC-UV).
 - Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

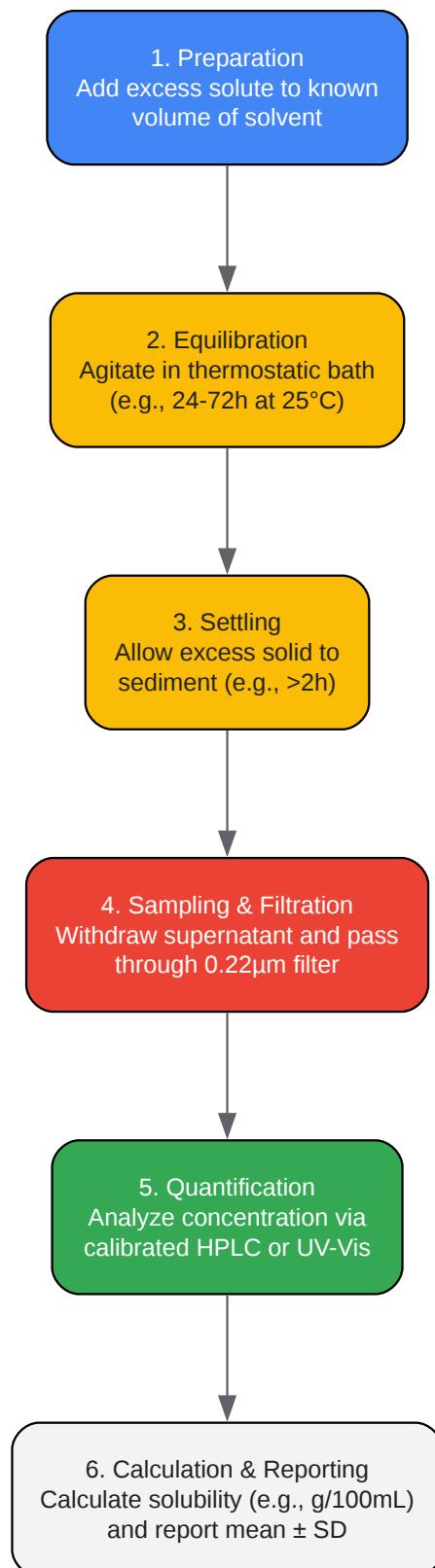
3.3 Calculation The solubility (S) is calculated using the following formula:

$$S \text{ (g/100 mL)} = (\text{Concentration from analysis [g/mL]}) \times 100$$

The experiment should be performed in triplicate for each solvent to ensure reproducibility, and the results should be reported as the mean \pm standard deviation.

Visualized Experimental Workflow

The logical flow of the experimental protocol for determining solubility is depicted in the diagram below. This workflow ensures a systematic and reproducible approach to data generation.

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Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Conclusion

While quantitative solubility data for **(3-Chlorophenyl)(4-methoxyphenyl)methanone** is not currently published, its molecular structure strongly suggests high solubility in common polar aprotic and non-polar organic solvents and low solubility in water. For researchers and drug developers, the definitive solubility profile must be determined empirically. The provided isothermal shake-flask protocol and workflow offer a robust framework for generating reliable and accurate solubility data, which is essential for advancing research, development, and manufacturing activities involving this compound.

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References

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